Methiazole

Overview

Description

Methiazole, also known as Methimazole, is an antithyroid medicine used to treat hyperthyroidism, a condition where the thyroid gland produces too much thyroid hormone . It works by making it harder for the body to make thyroid hormone .

Synthesis Analysis

Methimazole can be synthesized by the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione (1-Me-DHIT) with 1-methylthiourea or by the reaction of 1-methylthiourea excess and glyoxal . Another method involves the reaction of [Zn (ClO 4) 2] with methimazole to yield the homoleptic complex [Zn (MeImS) 2], where MeImS is the anion of methimazole .

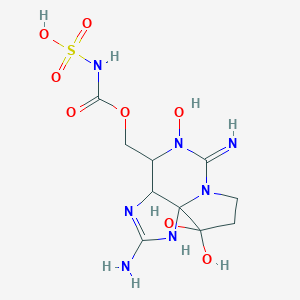

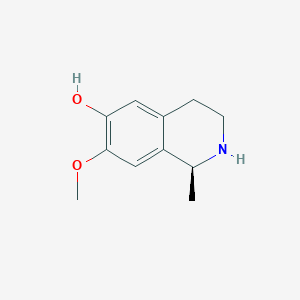

Molecular Structure Analysis

Methimazole has a molecular formula of C4H6N2S and a molecular weight of 114.17 . It forms biologically complex configurations with each of the three nucleic acid bases of a single ring based on pyrimidine (uracil, thymine, and cytosine) .

Chemical Reactions Analysis

Methimazole inhibits the thyroid enzyme thyroid peroxidase, leading to a reduction in thyroid hormone synthesis . It also interferes with the conversion of T4 to T3 .

Physical And Chemical Properties Analysis

Methimazole has a molecular weight of 114.17 and is soluble in DMSO at 23 mg/mL . It has a regular morphology and large specific surface area .

Scientific Research Applications

Molecularly Imprinted Polymer (MIP)

Methimazole has been used as a template molecule in the preparation of molecularly imprinted polymers (MIPs). These MIPs have a high adsorption capacity and good selectivity . They are used as solid-phase extraction fillers and, when combined with high-performance liquid chromatography, can detect methimazole in chicken tissue .

Food Safety

Methimazole is a clinical anti-thyroid drug that enhances protein metabolism and increases lean meat rate. It is added to animal feed by illegal traders, which results in excessive content in animal food . After humans consume such animal foods, it causes the continuous accumulation of methimazole in the body and results in disease and even death . Therefore, detecting methimazole residues has attracted increased attention .

Nanosilver-Supported MIP

Methimazole has been used as the template molecule in the preparation of nanosilver-supported methimazole molecularly imprinted polymerization . This enhances its antibacterial properties and adsorption rate .

Electrochemical Detection

Au/XC-72 nanoparticles prepared via microwave-assisted polyol processes were used as the active materials for methimazole detection . The Au/XC-72 modified electrode shows an excellent catalytic activity toward oxidation of methimazole .

Drug Development

Methimazole is a kind of thiourea antithyroid drug, which is used to treat human hyperthyroidism . It is of great significance to create a sensitive method to determine methimazole content .

Electroanalytical Application

The electrochemical method has been used in the content determination of methimazole because of its advantages such as simple, rapid, low cost, easy to operate and sensitive inspection results .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Methimazole, also known as Thiamazole, primarily targets thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones .

Mode of Action

Methimazole acts as a competitive substrate for TPO, becoming iodinated itself and interfering with the iodination of thyroglobulin . This interaction inhibits the actions of TPO, leading to a reduction in thyroid hormone synthesis . Another proposed theory is that methimazole’s sulfur moiety may interact directly with the iron atom at the center of TPO’s heme molecule .

Biochemical Pathways

By inhibiting TPO, Methimazole disrupts the enzymatic process that iodinates tyrosine residues in thyroglobulin, preventing the synthesis of both T4 and T3 thyroid hormones . This disruption leads to a reduction in thyroid hormone synthesis and amelioration of hyperthyroidism .

Pharmacokinetics

Methimazole exhibits almost complete absorption, with peak serum concentrations achieved within 1 to 2 hours . It is concentrated in the thyroid gland and metabolized in the liver . The drug’s elimination half-life is approximately 4 to 6 hours . These ADME properties impact the bioavailability of Methimazole, influencing its therapeutic efficacy .

Result of Action

The primary molecular effect of Methimazole is the reduction of thyroid hormone synthesis, leading to decreased levels of circulating thyroid hormones . On a cellular level, this results in the amelioration of hyperthyroid symptoms .

Action Environment

Environmental factors can influence the action and efficacy of Methimazole. For instance, high dietary iodine intake can exacerbate hyperthyroidism and potentially affect the efficacy of Methimazole . Additionally, stress and pregnancy can alter the body’s response to thyroid hormones and thus may influence the action of Methimazole .

properties

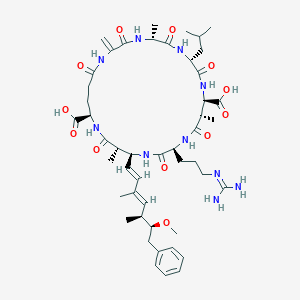

IUPAC Name |

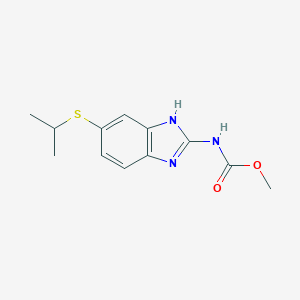

methyl N-(6-propan-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-7(2)18-8-4-5-9-10(6-8)14-11(13-9)15-12(16)17-3/h4-7H,1-3H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJIZQPZESTWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424979 | |

| Record name | Methiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methiazole | |

CAS RN |

108579-67-5 | |

| Record name | Methyl N-(5-((propan-2-yl)sulfanyl)-1H-benzimidazol-2-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108579675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL N-(5-((PROPAN-2-YL)SULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TZ75BBX8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

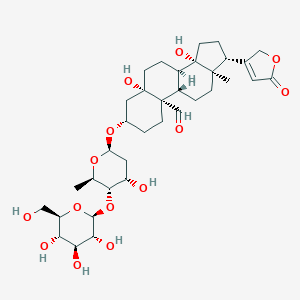

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)